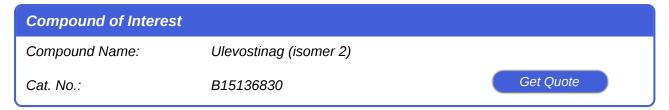


An In-depth Technical Guide on the STING Binding Affinity of Ulevostinag

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Ulevostinag (also known as MK-1454), a potent cyclic dinucleotide agonist for the Stimulator of Interferon Genes (STING) protein.[1][2] Ulevostinag is under investigation for its potential in cancer immunotherapy due to its ability to activate the STING pathway, leading to an antitumor immune response.[1][3][4]

Quantitative Binding Affinity Data

Ulevostinag demonstrates high-affinity binding to the human STING protein. The binding affinity has been quantified using Surface Plasmon Resonance (SPR), a label-free technique for measuring biomolecular interactions in real-time.

Compound	Target	Assay Method	Binding Affinity (Kd)	Reference
Ulevostinag (MK- 1454)	Human STING (residues 137- 379)	Surface Plasmon Resonance (SPR)	0.3 nM	[5]

Experimental Protocol: Surface Plasmon Resonance (SPR)



The binding affinity of Ulevostinag to STING was determined using the following SPR protocol[5]:

- Protein Immobilization: Recombinant human STING protein, comprising the cyclic dinucleotide-binding domain (residues 137-379), was immobilized on a CM5 sensor chip.
- Analyte Injection: Ulevostinag, at concentrations ranging from 0.1 to 100 nM, was injected over the sensor chip surface at a flow rate of 30 μL/min.
- Running Buffer: The experiment was conducted using a running buffer of 10 mM HEPES,
 150 mM NaCl, and 0.05% Tween 20 at a pH of 7.4.
- Data Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to determine the association and dissociation rate constants, from which the equilibrium dissociation constant (Kd) was calculated.

STING Signaling Pathway

Ulevostinag, as a STING agonist, activates a critical innate immune signaling pathway. The binding of Ulevostinag to STING, which is located on the endoplasmic reticulum, induces a conformational change in the STING protein.[6] This leads to its dimerization and translocation from the ER to the Golgi apparatus.[6] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[6][7] Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[6][7] This cytokine milieu stimulates an antitumor immune response by enhancing the cross-presentation of tumor antigens by dendritic cells to cytotoxic T lymphocytes.[4]





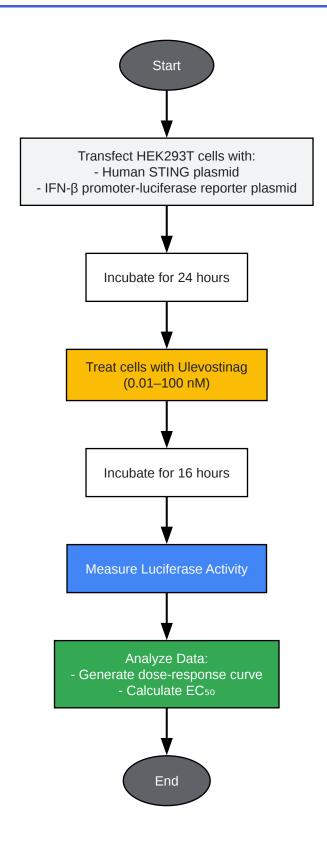
Click to download full resolution via product page

STING Signaling Pathway Activation by Ulevostinag.

Experimental Workflow for Cellular STING Activation

The functional consequence of Ulevostinag binding to STING can be assessed using a cell-based reporter assay.





Click to download full resolution via product page

Workflow for STING Activation Reporter Assay.



Conclusion

Ulevostinag is a high-affinity STING agonist that potently activates the innate immune system. The quantitative binding data and cellular activation profile underscore its potential as a therapeutic agent in immuno-oncology. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
- 4. Facebook [cancer.gov]
- 5. Ulevostinag | MK-1454 | STING agonist | CAS 2082743-96-0 | Buy MK1454 from Supplier InvivoChem [invivochem.com]
- 6. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress Update on STING Agonists as Vaccine Adjuvants PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the STING Binding Affinity of Ulevostinag]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136830#ulevostinag-isomer-2-sting-binding-affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com